Cas no 2137680-67-0 (Ethanesulfonamide, N-[(1R,3S)-3-aminocyclopentyl]-, rel-)
![Ethanesulfonamide, N-[(1R,3S)-3-aminocyclopentyl]-, rel- structure](https://www.kuujia.com/scimg/cas/2137680-67-0x500.png)
Ethanesulfonamide, N-[(1R,3S)-3-aminocyclopentyl]-, rel- Chemical and Physical Properties
Names and Identifiers
-
- Ethanesulfonamide, N-[(1R,3S)-3-aminocyclopentyl]-, rel-
-
- Inchi: 1S/C7H16N2O2S/c1-2-12(10,11)9-7-4-3-6(8)5-7/h6-7,9H,2-5,8H2,1H3/t6-,7+/m0/s1
- InChI Key: AXUOWRTVHNRMPT-NKWVEPMBSA-N
- SMILES: C(S(N[C@@H]1CC[C@H](N)C1)(=O)=O)C
Experimental Properties
- Density: 1.21±0.1 g/cm3(Predicted)
- Boiling Point: 312.3±52.0 °C(Predicted)
- pka: 9.95±0.20(Predicted)
Ethanesulfonamide, N-[(1R,3S)-3-aminocyclopentyl]-, rel- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-648427-1.0g |
rac-N-[(1R,3S)-3-aminocyclopentyl]ethane-1-sulfonamide |
2137680-67-0 | 1g |
$1400.0 | 2023-06-03 | ||
Enamine | EN300-648427-2.5g |
rac-N-[(1R,3S)-3-aminocyclopentyl]ethane-1-sulfonamide |
2137680-67-0 | 2.5g |
$2745.0 | 2023-06-03 | ||
Enamine | EN300-648427-0.25g |
rac-N-[(1R,3S)-3-aminocyclopentyl]ethane-1-sulfonamide |
2137680-67-0 | 0.25g |
$1288.0 | 2023-06-03 | ||
Enamine | EN300-648427-0.05g |
rac-N-[(1R,3S)-3-aminocyclopentyl]ethane-1-sulfonamide |
2137680-67-0 | 0.05g |
$1176.0 | 2023-06-03 | ||
Enamine | EN300-648427-0.5g |
rac-N-[(1R,3S)-3-aminocyclopentyl]ethane-1-sulfonamide |
2137680-67-0 | 0.5g |
$1344.0 | 2023-06-03 | ||
Enamine | EN300-648427-10.0g |
rac-N-[(1R,3S)-3-aminocyclopentyl]ethane-1-sulfonamide |
2137680-67-0 | 10g |
$6020.0 | 2023-06-03 | ||
Enamine | EN300-648427-0.1g |
rac-N-[(1R,3S)-3-aminocyclopentyl]ethane-1-sulfonamide |
2137680-67-0 | 0.1g |
$1232.0 | 2023-06-03 | ||
Enamine | EN300-648427-5.0g |
rac-N-[(1R,3S)-3-aminocyclopentyl]ethane-1-sulfonamide |
2137680-67-0 | 5g |
$4060.0 | 2023-06-03 |
Ethanesulfonamide, N-[(1R,3S)-3-aminocyclopentyl]-, rel- Related Literature
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
Additional information on Ethanesulfonamide, N-[(1R,3S)-3-aminocyclopentyl]-, rel-
Research Brief on Ethanesulfonamide, N-[(1R,3S)-3-aminocyclopentyl]-, rel- (CAS: 2137680-67-0): Recent Advances and Applications
Ethanesulfonamide, N-[(1R,3S)-3-aminocyclopentyl]-, rel- (CAS: 2137680-67-0) is a chiral sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate or active pharmaceutical ingredient (API) in the development of novel drugs targeting various diseases, including neurological disorders and cancer. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical applications.
One of the most notable advancements in the study of Ethanesulfonamide, N-[(1R,3S)-3-aminocyclopentyl]-, rel- is its application in the design of selective enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for developing potent and selective inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. The study highlighted the compound's ability to modulate HDAC activity with high specificity, offering a promising avenue for targeted cancer therapies. The researchers utilized a combination of molecular docking and in vitro assays to validate its binding affinity and inhibitory effects.
In addition to its role in oncology, recent research has explored the compound's potential in treating neurodegenerative diseases. A preprint article from BioRxiv (2024) reported that Ethanesulfonamide, N-[(1R,3S)-3-aminocyclopentyl]-, rel- exhibits neuroprotective properties in models of Parkinson's disease. The study found that the compound reduces oxidative stress and apoptosis in dopaminergic neurons, suggesting its utility as a neuroprotective agent. These findings are particularly significant given the limited therapeutic options currently available for neurodegenerative conditions.
The synthesis and optimization of Ethanesulfonamide, N-[(1R,3S)-3-aminocyclopentyl]-, rel- have also been a focus of recent investigations. A 2023 paper in Organic Process Research & Development detailed a scalable and cost-effective synthetic route for this compound, emphasizing green chemistry principles. The authors achieved a high yield and enantiomeric purity through a novel catalytic asymmetric synthesis, which could facilitate its large-scale production for clinical trials. This methodological advancement addresses previous challenges related to the compound's complex stereochemistry and scalability.
Despite these promising developments, challenges remain in the clinical translation of Ethanesulfonamide, N-[(1R,3S)-3-aminocyclopentyl]-, rel-. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further optimization to enhance its metabolic stability. Ongoing research is exploring prodrug strategies and formulation technologies to overcome these limitations. Additionally, toxicological assessments are underway to ensure its safety profile meets regulatory standards for human use.
In conclusion, Ethanesulfonamide, N-[(1R,3S)-3-aminocyclopentyl]-, rel- (CAS: 2137680-67-0) represents a versatile and promising compound in medicinal chemistry, with applications spanning oncology and neurology. Recent studies have elucidated its mechanisms of action, optimized its synthesis, and identified potential therapeutic uses. Future research should focus on addressing pharmacokinetic challenges and advancing the compound through preclinical and clinical development. The continued exploration of this molecule underscores its potential to contribute to next-generation therapeutics in the chemical biology and pharmaceutical industries.
2137680-67-0 (Ethanesulfonamide, N-[(1R,3S)-3-aminocyclopentyl]-, rel-) Related Products
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 55290-64-7(Dimethipin)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)




